3-Hydroxy-4,5-dimethoxybenzoic acid

Description

Contextual Background and Significance of Benzoic Acid Derivatives

Benzoic acid and its derivatives are a class of organic compounds that are ubiquitous in nature and have been extensively utilized across various industries. tandfonline.com Found in plants, animals, and microorganisms, these aromatic carboxylic acids play a vital role in biological processes and have been harnessed for their preservative and flavoring properties in food, cosmetics, and pharmaceuticals. tandfonline.com

In the sphere of scientific research, benzoic acid derivatives serve as versatile scaffolds for the synthesis of novel bioactive molecules. nih.gov Their inherent chemical properties allow for a wide range of modifications, leading to the development of compounds with diverse biological activities. Researchers have successfully synthesized derivatives with antimicrobial, anti-inflammatory, and even anticancer potential, highlighting the importance of this class of compounds in drug discovery and development. nih.govsci-hub.seglobalresearchonline.net The exploration of benzoic acid derivatives continues to be a fertile ground for identifying new therapeutic agents and understanding fundamental biological pathways. nih.gov

Nomenclature and Unique Structural Features of 3-Hydroxy-4,5-dimethoxybenzoic Acid

Systematic naming is crucial for the unambiguous identification of chemical compounds. This compound is the preferred IUPAC name for the compound with the CAS Registry Number 1916-08-1. matrix-fine-chemicals.comnist.gov It is also known by several other names, including 5-Hydroxyveratric acid, 3,4-Dimethoxy-5-hydroxybenzoic acid, and 3,4-O-Dimethylgallic acid. matrix-fine-chemicals.comscbt.comnih.gov

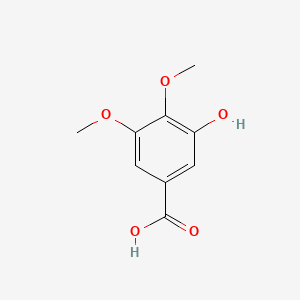

The structure of this compound is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and two methoxy (B1213986) groups. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₀O₅ chemicalbook.com |

| Molecular Weight | 198.17 g/mol scbt.comchemicalbook.com |

| Melting Point | 197-198 °C chemicalbook.com |

| Boiling Point (Predicted) | 374.2 ± 42.0 °C chemicalbook.com |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ chemicalbook.com |

| pKa (Predicted) | 4.23 ± 0.10 chemicalbook.com |

| InChIKey | WFIBQVFJXGQICQ-UHFFFAOYSA-N matrix-fine-chemicals.comnist.gov |

This data is compiled from various chemical databases and prediction software. matrix-fine-chemicals.comnist.govscbt.comchemicalbook.com

Scope of Academic Inquiry and Research Frontiers Pertaining to the Compound

Academic interest in this compound and its isomers, such as syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), stems from their potential biological activities. nih.govresearchgate.net Research has explored their roles as antioxidants, anti-inflammatory agents, and their potential in managing conditions like obesity. nih.govmdpi.com For instance, studies have investigated the ability of related hydroxybenzoic acids to mitigate skin damage and their effects on adipogenesis and lipolysis in cell models. nih.govmdpi.com

The synthesis of derivatives of these compounds is an active area of research. frontiersin.orgscielo.br By modifying the core structure, scientists aim to enhance specific biological activities or develop new therapeutic agents. For example, the synthesis of amide derivatives has been explored to create compounds with potential applications as cholinesterase inhibitors or antimicrobial agents. frontiersin.orgscielo.br

Future research is likely to continue focusing on elucidating the mechanisms of action of this compound and its derivatives at the molecular level. This includes investigating their interactions with specific enzymes and signaling pathways. Furthermore, the development of more efficient and sustainable synthetic methods for these compounds remains a key objective for chemists. The exploration of their full therapeutic potential will require continued interdisciplinary research, combining organic synthesis, biochemistry, and pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIBQVFJXGQICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172689 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1916-08-1 | |

| Record name | 3-Hydroxy-4,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1916-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001916081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1916-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYVERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6FH4N7RMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence, Isolation, and Putative Biosynthesis of 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Identification and Distribution in Biological Systems

The distribution of 3-Hydroxy-4,5-dimethoxybenzoic acid spans across different life forms, from higher plants to invertebrates. Its detection has been confirmed through modern analytical techniques, revealing its specific localization and function in these organisms.

Occurrence in Plant Species

This compound has been isolated from several plant species. For instance, its methyl ester, Methyl 3-hydroxy-4,5-dimethoxybenzoate, is a known constituent of Myricaria laxiflora and Macaranga sinensis. medchemexpress.com These plants belong to the Euphorbiaceae and Tamaricaceae families, respectively.

Table 1: Documented Plant Sources of this compound Derivatives

| Plant Species | Family | Compound Isolated |

| Myricaria laxiflora | Tamaricaceae | Methyl 3-hydroxy-4,5-dimethoxybenzoate |

| Macaranga sinensis | Euphorbiaceae | Methyl 3-hydroxy-4,5-dimethoxybenzoate |

Detection in Microorganisms and Invertebrates (e.g., Ceratophysella denticulata)

This compound has been identified in the collembolan (springtail) species Ceratophysella denticulata. researchgate.net In this invertebrate, the compound is located on or within the integument, the outer protective layer. researchgate.net It co-occurs with its isomer, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), in a specific ratio. researchgate.net Research indicates that these phenolic acids serve as effective deterrents against predators. researchgate.net

Research on Advanced Isolation and Purification Methodologies

The study of this compound necessitates sophisticated methods for its extraction and purification from complex biological matrices. Chromatographic techniques are central to this process, often enhanced by chemical derivatization to improve analytical detection.

Chromatographic Techniques for Extract Purification

The isolation and purification of phenolic acids like this compound rely heavily on chromatographic methods. Low-pressure column chromatography utilizing a C18 stationary phase is a common technique for purifying crude extracts. nih.gov For analytical quantification, High-Performance Liquid Chromatography (HPLC) is a validated and widely used method. nih.gov Furthermore, Gas Chromatography (GC) is employed for the separation and analysis of this compound, particularly after derivatization. researchgate.net

Table 2: Chromatographic Methods for the Analysis of this compound

| Technique | Description | Purpose |

| Low-Pressure Column Chromatography | Uses a C18 stationary phase with a mobile phase like a methanol-water mixture. nih.gov | Purification of crude extracts. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A validated method for quantifying phenolic compounds. nih.gov | Quantitative analysis. nih.gov |

| Gas Chromatography (GC) | Used to separate volatile compounds; often coupled with mass spectrometry (MS). researchgate.net | Separation and identification, especially of derivatized forms. researchgate.net |

Derivatization Strategies for Enhanced Analytical Detection (e.g., Silylation)

To facilitate analysis by gas chromatography, non-volatile compounds like this compound are often chemically modified through derivatization. Silylation is a common strategy where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This process increases the volatility and thermal stability of the compound, making it suitable for GC-MS analysis. researchgate.netnih.gov The mass spectra of the resulting TMS derivatives provide characteristic fragmentation patterns that aid in definitive identification. researchgate.net For instance, in the analysis of extracts from Ceratophysella denticulata, the compound was identified as its trimethylsilyl derivative. researchgate.net

Investigation of Putative Biosynthetic Pathways

The molecular structure of this compound suggests its origin from a common precursor in plant and microbial metabolism. Scientific evidence points towards a biosynthetic relationship with other well-known phenolic acids.

The compound is considered a derivative of gallic acid (3,4,5-trihydroxybenzoic acid). medchemexpress.com The biosynthesis is believed to proceed through the methylation of the hydroxyl groups of gallic acid. The shikimate pathway, a major metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenolic compounds, is the likely starting point for producing the gallic acid precursor. Subsequent enzymatic reactions involving methyltransferases would then selectively add methyl groups to the hydroxyls at positions 4 and 5, yielding this compound. The presence of its isomer, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), in the same organisms suggests that the methylation patterns can vary, leading to different isomers from the same gallic acid precursor. researchgate.netnist.gov

An In-depth Look at this compound

Introduction

This compound, a notable phenolic compound, has garnered attention in scientific circles for its presence in various natural sources and its intriguing biochemical properties. This article provides a focused exploration of this compound, detailing its natural occurrence, methods of isolation, and its putative biosynthetic origins.

Natural Occurrence

This compound has been identified in a number of plant species. For instance, it has been reported to be present in Commelina communis. nih.gov Research has also pointed to its existence in other plants, often alongside structurally similar compounds.

Isolation

The isolation of this compound from natural sources typically involves extraction and chromatographic techniques. A general procedure, as exemplified by the isolation of similar phenolic compounds from plant material, would begin with the extraction of the plant material using a solvent such as ethanol. This is followed by a series of chromatographic separations to purify the target compound. Spectroscopic methods are then employed for the characterization and identification of the isolated substance. jppres.com

Putative Biosynthesis

The biosynthesis of this compound is thought to follow pathways similar to other hydroxylated and methoxylated benzoic acids, which are often derived from the shikimic acid pathway. wikipedia.orgwikipedia.org This pathway is a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids and other phenolic compounds. wikipedia.orgsemanticscholar.org

Enzymatic Routes and Precursor Utilization

The biosynthesis likely involves a series of enzymatic reactions that modify a precursor molecule. The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) and erythrose-4-phosphate to eventually yield chorismate, a key branch-point metabolite. wikipedia.orgnih.gov From chorismate, various enzymatic steps involving hydroxylases and methyltransferases would lead to the formation of this compound. The precise sequence of hydroxylation and methylation reactions is a subject of ongoing research.

Comparative Analysis with Structurally Related Natural Products (e.g., Syringic Acid via Shikimic Acid Pathway)

A comparative analysis with the biosynthesis of the structurally related compound, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), offers valuable insights. wikipedia.orgnih.gov Syringic acid is also biosynthesized via the shikimic acid pathway. wikipedia.org The key difference in the structures of these two compounds lies in the position of the hydroxyl and methoxyl groups on the benzoic acid ring.

The biosynthesis of both compounds likely diverges from a common intermediate derived from the shikimate pathway. This intermediate would then undergo different regiospecific enzymatic reactions. For this compound, hydroxylation would occur at the C3 position, followed by methylation at the C4 and C5 positions. In contrast, for syringic acid, hydroxylation occurs at the C4 position, with methylation at the C3 and C5 positions. The specific enzymes, particularly the O-methyltransferases, would dictate the final methoxylation pattern.

The shikimic acid pathway is a seven-step metabolic route that is fundamental for the synthesis of aromatic compounds in plants and microorganisms. wikipedia.orgsemanticscholar.org The pathway starts with phosphoenolpyruvate and erythrose-4-phosphate and culminates in the production of chorismate. nih.gov This chorismate then serves as a precursor for a wide array of secondary metabolites, including the aromatic amino acids and various phenolic compounds like benzoic acid derivatives. nih.gov The specific enzymes involved in the later steps of the pathway, branching off from chorismate, are responsible for the vast diversity of these natural products.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₅ |

| Molecular Weight | 198.17 g/mol scbt.com |

| CAS Number | 1916-08-1 scbt.com |

| Synonyms | 3,4-Dimethoxy-5-hydroxybenzoic acid, 5-Hydroxyveratric acid scbt.com |

Table 2: Comparison of this compound and Syringic Acid

| Feature | This compound | Syringic Acid |

| IUPAC Name | This compound nih.gov | 4-Hydroxy-3,5-dimethoxybenzoic acid nih.gov |

| Hydroxyl Group Position | C3 | C4 |

| Methoxy (B1213986) Group Positions | C4, C5 | C3, C5 |

| Biosynthetic Precursor | Putatively from the Shikimic Acid Pathway | Shikimic Acid Pathway wikipedia.org |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Exploration of Direct Chemical Synthetic Routes

The direct synthesis of 3-Hydroxy-4,5-dimethoxybenzoic acid and its isomers relies on carefully controlled chemical reactions, often starting from more complex or differently substituted benzoic acid precursors. The primary challenges in these syntheses are achieving regioselectivity and optimizing reaction conditions to maximize yield and purity.

Strategies Involving Modification of Benzoic Acid or its Derivatives

A common strategy for synthesizing hydroxy-dimethoxybenzoic acids involves the modification of a related benzoic acid derivative, such as 3,4,5-trimethoxybenzoic acid (TMBA). google.com The core of this approach is the selective demethylation of one of the methoxy (B1213986) groups to a hydroxyl group. For instance, a process for manufacturing 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) from TMBA has been detailed, which proceeds by demethylating the 4-methoxy group. google.com This particular process is designed to be highly selective, producing syringic acid that is free from the this compound isomer. google.com

Another related synthesis involves starting with 2,4,5-trimethoxybenzoic acid to produce 2-hydroxy-4,5-dimethoxybenzoic acid. google.com In this method, the starting material is placed in a polar aprotic solvent with a straight chain or cyclic amine to facilitate the reaction, yielding the desired 2-hydroxy isomer. google.com These examples underscore that the modification of multi-substituted benzoic acid derivatives is a viable, albeit challenging, route to specific isomers of hydroxy-dimethoxybenzoic acid.

Regioselective Synthesis Approaches

Regioselectivity is a critical factor in the synthesis of substituted aromatic compounds like this compound. It refers to the ability to control which position on the benzene (B151609) ring a particular chemical transformation occurs. The synthesis of 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) from TMBA is a prime example of a highly regioselective reaction. google.com The process is specifically designed to favor the demethylation of the methoxy group at the C4 position, thereby avoiding the formation of the 3-hydroxy and other dihydroxy isomers. google.com

Achieving such control is paramount, as different isomers can have vastly different chemical properties and biological activities. General synthetic strategies to ensure regioselectivity often involve multi-step processes. For example, regioselective lithiation can be used to introduce a functional group at a specific carbon atom on a benzene ring. whiterose.ac.uk This might be followed by a series of reactions, such as formylation, a Baeyer-Villiger reaction, hydrolysis, and methylation, to build the desired substitution pattern on the aromatic core. whiterose.ac.uk

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of the final product requires meticulous optimization of all reaction parameters. This includes the choice of reagents, solvents, temperature, and reaction time. The synthesis of 2-hydroxy-4,5-dimethoxybenzoic acid from 2,4,5-trimethoxybenzoic acid illustrates how reaction conditions can dramatically influence the outcome. google.com By testing various amines and solvents, yields ranging from 59% to over 95% were achieved, demonstrating the profound impact of these choices. google.com

Table 1: Effect of Reaction Conditions on the Synthesis of 2-Hydroxy-4,5-dimethoxybenzoic acid

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| 2,4,5-trimethoxybenzoic acid | Piperazine | N,N-dimethylacetamide | 95.3% |

| 2,4,5-trimethoxybenzoic acid | Morpholine | N,N-dimethylacetamide | 80% |

| 2,4,5-trimethoxybenzoic acid | Piperazine | DMSO | 67% |

| 2,4,5-trimethoxybenzoic acid | N,N'-dimethyl-ethylenediamine | N,N-dimethylacetamide | 85.7% |

Data sourced from patent information. google.com

Furthermore, studies on the synthesis of other complex molecules, such as dihydrobenzofuran neolignans, emphasize the importance of balancing conversion rates with selectivity. scielo.br Optimizing factors like the nature and concentration of an oxidant can significantly decrease reaction times while maintaining high product quality. scielo.br In the demethylation of TMBA to syringic acid, using potash instead of soda under similar conditions was found to dramatically decrease the yield from over 80% to 54.1%, highlighting the sensitivity of the reaction to the specific base used. google.com

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound serves as a valuable scaffold for creating a wide array of more complex molecules. Through various functionalization reactions, its structural features can be modified to produce novel analogs, derivatives, and hybrid molecules with diverse applications.

Structural Modifications and Functionalization Reactions

The hydroxyl and carboxylic acid groups of this compound and its isomers are prime targets for structural modification. These functional groups allow for a variety of chemical transformations, including alkylation, nitration, reduction, cyclization, and amination. For example, a novel synthesis for the protein kinase inhibitor bosutinib (B1684425) starts from 3-methoxy-4-hydroxybenzoic acid. mdpi.com The synthesis involves a sequence of reactions beginning with esterification and alkylation, followed by nitration, reduction of the nitro group, cyclization to form a quinoline (B57606) core, and subsequent amination reactions. mdpi.com Similarly, the synthesis of gefitinib (B1684475) begins with methyl 3-hydroxy-4-methoxybenzoate, which undergoes alkylation, nitration, reduction, and cyclization to build the required quinazoline (B50416) framework. mdpi.com

Other functionalization strategies include the synthesis of flavonoid derivatives. nih.gov Starting from a 3-hydroxy flavone, derivatives can be prepared through reactions like O-alkylation using reagents such as methyl iodide or benzyl (B1604629) chloride in the presence of a base like potassium carbonate. nih.gov The synthesis of Schiff base derivatives from the related compound vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) further illustrates how the core structure can be elaborated. researchgate.net

Synthesis of Hybrid Molecules and Azo Dye Derivatives

The phenolic nature of this compound makes it a suitable component for creating hybrid molecules, including azo dyes. The synthesis of azo compounds typically involves two key steps: the diazotization of a primary aromatic amine, followed by a coupling reaction with a nucleophilic partner, such as a phenol (B47542) or another aniline (B41778) derivative. jocpr.comekb.eg In this context, a hydroxybenzoic acid can act as the coupling component. jocpr.com The general procedure involves preparing a diazonium salt from an aromatic amine in a cold, acidic solution, which is then added to an alkaline solution of the hydroxybenzoic acid to form the colored azo dye. jocpr.comuobasrah.edu.iq

The synthesis of complex pharmaceutical agents can also be viewed as the creation of hybrid molecules. The routes to bosutinib and gefitinib, for instance, effectively merge a substituted benzoic acid-derived moiety with other heterocyclic systems to construct the final, intricate molecular architecture. mdpi.commdpi.com Azo dyes containing other heterocyclic scaffolds, such as pyrazole (B372694) or oxazolone, have also been synthesized, demonstrating the modularity of this chemical approach.

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₉H₁₀O₅ | 1916-08-1 |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | C₉H₁₀O₅ | 530-57-4 |

| 3,4,5-Trimethoxybenzoic acid (TMBA) | C₁₀H₁₂O₅ | 118-41-2 |

| 2-Hydroxy-4,5-dimethoxybenzoic acid | C₉H₁₀O₅ | 5722-93-0 |

| 2,4,5-Trimethoxybenzoic acid | C₁₀H₁₂O₅ | 5722-92-9 |

| Gefitinib | C₂₂H₂₄ClFN₄O₃ | 184475-35-2 |

| Bosutinib | C₂₆H₂₉Cl₂N₅O₃ | 380843-75-4 |

| Methyl 3-hydroxy-4-methoxybenzoate | C₉H₁₀O₄ | 56316-95-9 |

| 3-Methoxy-4-hydroxybenzoic acid (Vanillic acid) | C₈H₈O₄ | 121-34-6 |

| Vanillin | C₈H₈O₃ | 121-33-5 |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 99-96-7 |

| Piperazine | C₄H₁₀N₂ | 110-85-0 |

| Morpholine | C₄H₉NO | 110-91-8 |

| N,N-Dimethylacetamide | C₄H₉NO | 127-19-5 |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 67-68-5 |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 110-74-7 |

| Benzyl chloride | C₇H₇Cl | 100-44-7 |

Investigation of Synthetic Routes to Isomeric Compounds (e.g., 4-Hydroxy-3,5-dimethoxybenzoic acid)

The synthesis of isomers of this compound is of significant interest for structure-activity relationship studies and as intermediates in the preparation of various fine chemicals and pharmaceuticals. The primary approaches to these isomers often involve the selective demethylation or functional group manipulation of more readily available precursors, such as 3,4,5-trimethoxybenzoic acid. This section explores the synthetic methodologies for key isomers, including 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid), 3,5-dihydroxy-4-methoxybenzoic acid, and 3,4-dihydroxy-5-methoxybenzoic acid.

A prevalent strategy for synthesizing 4-hydroxy-3,5-dimethoxybenzoic acid, also known as syringic acid, involves the selective demethylation of the 4-methoxy group of 3,4,5-trimethoxybenzoic acid. prepchem.com This transformation can be achieved through various methods, including reaction in an acidic medium with concentrated sulfuric acid or in a basic medium. prepchem.com One patented process describes the demethylation using an excess of an alkali hydroxide (B78521), such as caustic soda, in ethylene (B1197577) glycol. prepchem.com In this procedure, the ethylene glycol monomethyl ether and water that form are progressively distilled off, and the desired product is subsequently isolated by acidification with a strong acid like hydrochloric or sulfuric acid, followed by crystallization. prepchem.com This method is noted to produce syringic acid that is free from the isomeric this compound and other dihydroxy-monomethoxybenzoic acids.

Another isomer, 3,5-dihydroxy-4-methoxybenzoic acid, can be synthesized from 4-bromo-3,5-dihydroxybenzoic acid. The process involves treating the starting material with sodium methoxide, followed by a lengthy reflux period. prepchem.com The resulting product is a mixture of the desired 4-methoxy-3,5-dihydroxybenzoic acid and the unreacted starting material, which can be separated. prepchem.com

The synthesis of 3,4-dihydroxy-5-methoxybenzoic acid can be approached through different routes. One method involves the use of ethyl 3,4-dihydroxy-5-methoxybenzoate as an intermediate. tandfonline.com Another reported synthesis starts from 5-bromovanillin, which is treated with sodium hydroxide and a precipitated copper powder catalyst. sciencemadness.org The reaction mixture is refluxed for an extended period, followed by acidification and extraction to yield the corresponding aldehyde, which can then be oxidized to the carboxylic acid. sciencemadness.org

The selective demethylation of substituted benzoic acids is a critical step in many of these synthetic pathways. Research has shown that O-demethylation reactions can be specific for the para-methoxyl group. nih.gov For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate dimethoxybenzoic acids containing a para-methoxy group exclusively at that position. rsc.org Chemical methods for selective demethylation of ortho-trimethoxybenzene compounds have also been developed using reagents like zirconium tetrachloride (ZrCl4) in the presence of an additive like anisole. This method proceeds under mild conditions and offers a high degree of selectivity.

The following table summarizes the synthetic routes for these isomeric compounds:

| Target Compound | Starting Material | Key Reagents and Conditions | Notes | Reference |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | 3,4,5-Trimethoxybenzoic acid | Alkali hydroxide (e.g., caustic soda), ethylene glycol, heat; followed by acidification with strong acid (e.g., HCl, H2SO4). | Progressive distillation of byproducts is crucial. | prepchem.com |

| 3,5-Dihydroxy-4-methoxybenzoic acid | 4-Bromo-3,5-dihydroxybenzoic acid | Sodium methoxide, reflux for 9 hours. | Yields a mixture of product and starting material. | prepchem.com |

| 3,4-Dihydroxy-5-methoxybenzoic acid | 5-Bromovanillin | Sodium hydroxide, precipitated copper powder, reflux for 18 hours; followed by acidification and extraction. | Initially produces the corresponding aldehyde. | sciencemadness.org |

| 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | 3,4,5-Trimethoxybenzoic acid | Concentrated sulfuric acid. | A traditional acidic demethylation method. | prepchem.com |

| 2,6-Dimethoxyphenol Derivatives | o-Trimethoxybenzene compounds | Zirconium tetrachloride (ZrCl4), anisole, halogenated hydrocarbon solvent (e.g., dichloromethane), room temperature to 60°C. | A general method for selective demethylation of the middle methoxy group. |

Comprehensive Structural Characterization and Advanced Spectroscopic Analysis in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3-hydroxy-4,5-dimethoxybenzoic acid, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR and ¹³C NMR for Comprehensive Structural Elucidation

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each type of proton in the molecule. The aromatic region typically displays two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The protons at the C2 and C6 positions of the aromatic ring are chemically distinct and therefore resonate at slightly different frequencies. The two methoxy (B1213986) groups (-OCH₃) at the C4 and C5 positions also produce characteristic singlet signals in the upfield region of the spectrum. The acidic proton of the carboxylic acid group and the phenolic hydroxyl proton often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Complementing the proton data, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this includes signals for the carboxyl carbon, the six aromatic carbons (four of which are substituted and two are protonated), and the two methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the carboxylic acid group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~7.3 | ~108 |

| H-6 | ~7.2 | ~115 |

| 4-OCH₃ | ~3.9 | ~56 |

| 5-OCH₃ | ~3.85 | ~60 |

| COOH | Variable | ~168 |

| OH | Variable | - |

| C-1 | - | ~122 |

| C-3 | - | ~147 |

| C-4 | - | ~152 |

| C-5 | - | ~140 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC) for Signal Assignment and Connectivity

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. sdsu.edu In the case of this compound, COSY spectra would show no cross-peaks between the aromatic protons (H-2 and H-6) as they are not on adjacent carbons and thus not significantly J-coupled. This lack of correlation confirms their isolated nature on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and the ¹H signal of H-6 to the ¹³C signal of C-6. Similarly, the proton signals of the methoxy groups would be correlated to their respective carbon signals. This technique is invaluable for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum. rsc.org

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its functional groups. nist.gov

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1680-1710 cm⁻¹. The phenolic O-H stretch is also observed in the 3200-3600 cm⁻¹ region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C-O stretching vibrations of the methoxy groups and the carboxylic acid give rise to strong bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. researchgate.net

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also observable, aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, aiding in the confirmation of the benzene ring substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, further confirming its structure. The molecular formula of this compound is C₉H₁₀O₅, corresponding to a molecular weight of approximately 198.17 g/mol . nist.govechemi.comscbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and a carboxyl group (-COOH, M-45). libretexts.org For this compound, the loss of a methyl group (-CH₃) from one of the methoxy substituents is also a prominent fragmentation pathway, leading to a peak at m/z 183. Further fragmentation can involve the loss of carbon monoxide (CO) and other neutral molecules.

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is often used for the analysis of such compounds. In ESI-MS, the protonated molecule [M+H]⁺ at m/z 199 or the deprotonated molecule [M-H]⁻ at m/z 197 is typically observed, depending on the ionization mode. phcogres.com Tandem mass spectrometry (MS/MS) experiments on these precursor ions can provide detailed fragmentation data to confirm the connectivity of the molecule. phcogres.com

Strategies for Resolving Spectroscopic Ambiguities in Dimethoxybenzoic Acid Derivatives

The presence of multiple methoxy groups on a benzoic acid ring can sometimes lead to spectroscopic ambiguities, particularly in assigning the exact position of the substituents. Several strategies can be employed to overcome these challenges:

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, can establish through-space proximity between protons. For example, an NOE correlation between a methoxy proton signal and a specific aromatic proton signal can help to pinpoint the location of that methoxy group on the ring.

Long-Range Heteronuclear Correlation (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. sdsu.edu By observing correlations from the methoxy protons to the aromatic carbons, the exact substitution pattern can be unequivocally determined. For instance, a correlation from the C4-methoxy protons to C3, C4, and C5 would confirm its position.

Comparison with Known Isomers: When available, comparing the spectroscopic data (NMR, IR, MS) of the unknown compound with that of known, authenticated isomers of dimethoxybenzoic acid is a powerful method for structural confirmation.

Chemical Derivatization: In some cases, chemical derivatization can help to resolve ambiguities. For example, methylation of the free hydroxyl group would result in a trimethoxybenzoic acid derivative, and the changes in the NMR spectrum could provide further structural clues.

By integrating the data from these complementary spectroscopic and crystallographic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules like 3-hydroxy-4,5-dimethoxybenzoic acid. These computational methods provide a theoretical framework to understand and predict molecular behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The geometry of this compound has been optimized using DFT methods, such as B3LYP, to determine its most stable three-dimensional structure. epstem.netorientjchem.org Conformational analysis is crucial for understanding how the molecule might interact with its environment. The planarity of the benzene (B151609) ring and the orientation of the carboxyl and methoxy (B1213986) groups are key structural features. Studies on related benzoic acid derivatives have shown that the orientation of the carboxylic group relative to the aromatic ring significantly influences the molecule's properties. nih.gov Hydrogen bonding, both intramolecular and intermolecular, plays a significant role in stabilizing the preferred conformation. nih.gov For instance, in a related compound, an inversion dimer is formed through C-H···N hydrogen bonds, creating a stable ring motif. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound and its derivatives can be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. epstem.net These theoretical values generally show a strong linear correlation with experimental data. epstem.net

IR Spectroscopy: The vibrational frequencies (IR and Raman) of benzoic acid derivatives have been calculated using DFT methods. orientjchem.orgdntb.gov.ua The calculated frequencies are often scaled by an appropriate factor to improve agreement with experimental spectra. orientjchem.org These calculations help in the assignment of vibrational modes to specific functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.ua These calculations provide information on electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. dntb.gov.ua

Analysis of Electronic Structure, Molecular Orbitals, and Reactivity

The electronic structure of this compound dictates its chemical reactivity. Key aspects of its electronic nature have been investigated through computational methods.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. nih.gov The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap suggests higher reactivity. orientjchem.org For many organic molecules, the distribution of HOMO and LUMO is concentrated on specific parts of the molecule, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the frontier molecular orbitals, can quantify the chemical reactivity of the molecule. dntb.gov.ua The distribution of electron density and the molecular electrostatic potential (MEP) map are also used to identify reactive sites. epstem.netdntb.gov.ua The MEP map visually represents the electrophilic and nucleophilic regions of a molecule. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. dntb.gov.ua It can reveal hyperconjugative interactions and the delocalization of electron density, which contribute to the molecule's stability and reactivity. dntb.gov.ua

Molecular Docking and Dynamics Studies for Mechanistic Insights into Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how a small molecule like this compound might interact with biological targets such as proteins.

In silico molecular docking studies on similar compounds have been performed to predict their binding modes and affinities with protein receptors. nih.gov For example, a derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde was docked into the active sites of EGFR and HER2 kinases, revealing potential interactions through hydrogen bonding and hydrophobic interactions. nih.gov Such studies can provide valuable insights into the potential biological activities of this compound by identifying likely protein targets and key binding interactions.

Theoretical Modeling of Reaction Mechanisms and Transformation Pathways

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. For instance, the encapsulation of similar phenolic acids within cyclodextrins has been studied using molecular modeling. nih.gov These studies revealed that the formation of inclusion complexes is a spontaneous and exothermic process, driven primarily by hydrogen bonding interactions. nih.gov The modeling also indicated that the guest molecule is partially encapsulated within the cyclodextrin (B1172386) cavity. nih.gov Such theoretical approaches can be applied to understand various transformation pathways, including degradation and metabolic processes.

Computational Assessment of Antioxidant Radical Scavenging Activity

The antioxidant properties of phenolic acids, including derivatives of benzoic acid, have been a subject of significant research. Computational methods are increasingly used to predict and understand the mechanisms of antioxidant activity.

The radical scavenging activity of phenolic compounds is often related to their ability to donate a hydrogen atom or an electron. The number and position of hydroxyl and methoxy groups on the benzene ring are critical factors influencing this activity. nih.gov Studies have shown that the presence of multiple hydroxyl groups generally enhances antioxidant capacity. nih.govmdpi.com Conversely, methylation of hydroxyl groups can have a variable effect, sometimes decreasing the antioxidant efficiency. nih.gov

Machine learning models, trained on datasets of compounds with known antioxidant activity, are also being developed to predict the antioxidant potential of new compounds based on their chemical structure. nih.gov These models can identify key structural features that are crucial for high antioxidant activity. nih.gov

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-rich nature of the benzene (B151609) ring in 3-Hydroxy-4,5-dimethoxybenzoic acid makes it susceptible to electrophilic aromatic substitution (EAS). The activating hydroxyl and methoxy (B1213986) groups strongly direct incoming electrophiles. The only available position on the ring for substitution is at C6, which is ortho to the hydroxyl group and one of the methoxy groups, and meta to the carboxylic acid group.

Key electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring. In a novel synthesis of the drug Gefitinib (B1684475), a related compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, was successfully nitrated. mdpi.com The reaction was carried out using nitric acid in a mixture of acetic acid and acetic anhydride (B1165640) at low temperatures, with the nitro group being introduced at the position ortho to the activating methoxy group. mdpi.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Cl, Br). This typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and make it a better electrophile. masterorganicchemistry.com

Friedel-Crafts Reactions: These reactions form new carbon-carbon bonds. Friedel-Crafts alkylation introduces an alkyl group, while acylation introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.com

While the electron-rich ring is not primed for direct nucleophilic aromatic substitution (NAS), the functional groups themselves can undergo nucleophilic reactions. For instance, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This allows for reactions like Williamson ether synthesis. In one study, the related syringic acid was reacted with sodium hydride and then an alkyl halide to form an ether linkage at the phenolic oxygen. publish.csiro.au

Table 1: Examples of Substitution Reactions for this compound and Analogs

| Reaction Type | Reactant Analog | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration (EAS) | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, acetic acid, acetic anhydride | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | mdpi.com |

| Ether Synthesis (Nucleophilic) | Syringic acid | 1. Sodium hydride 2. 5-chloromethyl-2-formylfuran | Ether derivative of syringic acid | publish.csiro.au |

Oxidation and Reduction Pathways of the Carboxylic Acid and Phenolic Groups

The functional groups of this compound present distinct opportunities for oxidation and reduction.

Oxidation: The phenolic hydroxyl group is particularly susceptible to oxidation. In alkaline solutions, compounds like gallic acid are readily oxidized by air. wikipedia.org Stronger oxidizing agents can convert phenols to quinones. For example, Fremy's salt is known to oxidize aniline (B41778) derivatives to quinones and can, under appropriate conditions, directly convert some substrates to hydroxyquinones. mdpi.com The carboxylic acid group, however, is generally stable to further oxidation under typical conditions. A relevant synthetic transformation is the oxidation of an aldehyde to a carboxylic acid. A patented method shows the synthesis of syringic acid from syringaldehyde (B56468) via an oxidation step using hydrogen peroxide. google.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself can also be reduced under more vigorous conditions. For instance, the hydrogenation of gallic acid can yield hexahydrogallic acid, a cyclohexane (B81311) derivative. wikipedia.org

Table 2: Oxidation and Reduction Reactions of Related Phenolic Acids

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Phenol (B47542) Oxidation | Gallic acid | Alkaline solution, air | Oxidized products | wikipedia.org |

| Aldehyde Oxidation | Syringaldehyde | Hydrogen peroxide | Syringic acid | google.com |

| Ring Hydrogenation | Gallic acid | Hydrogenation | Hexahydrogallic acid | wikipedia.org |

Demethylation and Decarboxylation Studies of the Compound and its Analogs

Demethylation: The removal of methyl groups from the methoxy ethers is a key transformation. The synthesis of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) from 3,4,5-trimethoxybenzoic acid is a well-documented example of selective demethylation. google.com One patented process involves heating 3,4,5-trimethoxybenzoic acid with an excess of an alkali hydroxide (B78521), like caustic soda, in ethylene (B1197577) glycol. google.com This method selectively cleaves the ether bond at the 4-position. Other methods using concentrated sulfuric acid or aqueous sodium hydroxide have also been reported, though they may lead to the formation of byproducts such as gallic acid, indicating less selective or more extensive demethylation. google.com

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide, typically upon heating. For phenolic acids, this reaction can be a straightforward pathway to simpler phenols. For example, when gallic acid is heated, it undergoes decarboxylation to yield pyrogallol (B1678534) (1,2,3-trihydroxybenzene). wikipedia.org This transformation can also be facilitated by enzymes like gallate decarboxylase. wikipedia.org

Table 3: Demethylation and Decarboxylation Reactions

| Reaction Type | Substrate | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Selective Demethylation | 3,4,5-Trimethoxybenzoic acid | NaOH, ethylene glycol, heat | Syringic acid (4-Hydroxy-3,5-dimethoxybenzoic acid) | google.com |

| Non-selective Demethylation | 3,4,5-Trimethoxybenzoic acid | Conc. H₂SO₄ or aq. NaOH | Syringic acid and Gallic acid | google.com |

| Decarboxylation | Gallic acid | Heating | Pyrogallol | wikipedia.org |

Biological Activities: in Vitro and Mechanistic Investigations at the Molecular and Cellular Levels

Antioxidant Mechanisms: Free Radical Scavenging, Redox Modulation, and Attenuation of Reactive Oxygen Species (ROS) Production

Phenolic acids are recognized for their antioxidant potential, which is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The antioxidant capacity of these compounds is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring.

Studies on various hydroxybenzoic acid derivatives have demonstrated their efficacy in scavenging free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). For instance, the presence of multiple hydroxyl groups generally enhances antioxidant activity. nih.govnih.gov The substitution pattern on the benzene (B151609) ring is a critical determinant of a compound's ability to scavenge free radicals and reduce oxidative stress. nih.govnih.govnih.gov While direct studies on 3-hydroxy-4,5-dimethoxybenzoic acid's free radical scavenging capabilities were not extensively found in the provided search results, the principles governing the structure-activity relationship of phenolic acids suggest its potential in this regard. The interplay of hydroxyl and methoxy groups on the benzoic acid scaffold is crucial for modulating redox states and attenuating the production of reactive oxygen species (ROS). For example, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) has been shown to attenuate in vitro ROS production. nih.gov Similarly, 3,4-dihydroxybenzoic acid has been found to suppress ROS generation. mdpi.com

Anti-inflammatory Pathways: Elucidation of Cellular and Molecular Targets

The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways involved in the inflammatory response. A central player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Some phenolic compounds have been shown to inhibit NF-κB activation, thereby reducing the production of inflammatory mediators. For example, certain phenolic derivatives have been shown to modulate the NF-κB/COX-2 signaling pathway. mdpi.com While specific studies detailing the anti-inflammatory mechanisms of this compound were not prominent in the search results, related compounds offer insights. For instance, some hydroxybenzoic acid derivatives have been shown to possess anti-inflammatory properties by acting as antioxidants and iron chelators. nih.gov

Antimicrobial Action: In Vitro Efficacy and Mode of Action Studies

Antibacterial Mechanisms Against Specific Pathogens

The antibacterial activity of phenolic compounds is an area of active research. These compounds can exert their effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The efficacy of these compounds can vary significantly depending on the bacterial species, with differences observed between Gram-positive and Gram-negative bacteria due to variations in their cell wall structure. nih.gov

For instance, studies on Pseudomonas aeruginosa and Staphylococcus aureus have revealed that certain compounds can inhibit bacterial growth by disrupting the cell's structural integrity. nih.govnih.govplos.org While specific data on the antibacterial action of this compound against particular pathogens was limited in the search results, the general principles of how phenolic acids interact with bacterial cells suggest potential mechanisms.

Antifungal Mechanisms

The antifungal properties of phenolic acids have also been investigated. Similar to their antibacterial action, the mode of action against fungi can involve disruption of the cell membrane and inhibition of critical cellular processes. Research on Candida albicans, a common fungal pathogen, has shown that certain flavonoids and their derivatives can exhibit antifungal and antibiofilm activities. nih.govresearchgate.net These compounds can inhibit the morphological transition from yeast to hyphal form, a key virulence factor for C. albicans. nih.govresearchgate.net For example, 3,4,5-trihydroxybenzoic acid (gallic acid) has demonstrated antifungal activity against Candida species and various dermatophytes. scirp.org The structural similarities suggest that this compound may also possess antifungal properties, although specific studies are needed to confirm this.

Cytotoxicity in Cellular Models: Induction of Apoptosis and Cell Cycle Modulation

Investigations in Cancer Cell Lines (e.g., leukemia, colorectal adenocarcinoma, cervical cancer)

The cytotoxic effects of phenolic compounds against various cancer cell lines are a significant area of cancer research. These compounds can induce cell death through apoptosis (programmed cell death) and modulate the cell cycle, leading to the inhibition of cancer cell proliferation.

Leukemia: In human promyelocytic leukemia (HL-60) cells, certain polyunsaturated fatty acids have been shown to induce apoptosis by stimulating the generation of ROS, activating caspases, and causing the release of cytochrome c from mitochondria. nih.gov Similarly, a hydroxystilbene compound was found to suppress the growth of HL-60 cells and induce apoptosis in a concentration-dependent manner. nih.gov While direct evidence for this compound is not available, these studies on other compounds highlight potential mechanisms of action in leukemia cells.

Colorectal Adenocarcinoma: In colorectal cancer cell lines such as Caco-2 and HCT-116, various natural and synthetic compounds have been investigated for their cytotoxic effects. For instance, cinnamic acid derivatives have been shown to reduce cell viability and induce apoptosis in HCT-116 and HCT-15 cells. nih.gov Studies on Caco-2 cells have demonstrated that certain plant extracts can exhibit dose-dependent cytotoxicity. mdpi.com A metabolite of a resveratrol (B1683913) analogue, DMU-281, has been shown to have cytotoxic activity in DLD-1 and LOVO colon cancer cells, triggering cell cycle arrest and apoptosis. mdpi.com

Cervical Cancer: In human cervical carcinoma (HeLa) cells, a derivative of tyrosol and gallic acid demonstrated a significant antiproliferative effect by arresting the cell cycle in the S phase and inhibiting DNA replication. nih.gov Other studies have shown that various compounds can induce apoptosis in HeLa cells. nih.govfrontiersin.org The potential of benzoic acid and its derivatives as anticancer agents has been explored, with some showing HDAC inhibition activity. dergipark.org.trsemanticscholar.org

Below is a table summarizing the cytotoxic effects of various compounds on different cancer cell lines, as indicated in the research.

| Cell Line | Compound/Extract | Observed Effect |

| HL-60 (Leukemia) | 3,4'-dimethoxy-5-hydroxystilbene | Suppression of cell growth, induction of apoptosis. nih.gov |

| HCT-116, HCT-15 (Colorectal) | Dihydroxycinnamic acid (DHCA) | Inhibition of cell growth, induction of apoptosis. nih.gov |

| HeLa, SiHa (Cervical) | Dihydroxycinnamic acid (DHCA) | Inhibition of cell growth, induction of apoptosis. nih.gov |

| Caco-2 (Colorectal) | Sweet cherry fruit extracts | Dose-dependent cytotoxicity. mdpi.com |

| DLD-1, LOVO (Colorectal) | 4′-hydroxy-3,4,5-trimetoxystilbene (DMU-281) | Cytotoxicity, cell cycle arrest at G2/M, induction of apoptosis. mdpi.com |

| HeLa (Cervical) | 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide | Antiproliferative effect, S phase cell cycle arrest. nih.gov |

Molecular Targets and Signaling Pathways (e.g., Epidermal Growth Factor Receptor (EGFR) inhibition)

While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound has not been extensively documented in scientific literature, the broader class of phenolic acids is known to modulate a variety of critical signaling pathways that are often intertwined with EGFR signaling. EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream cascades controlling cell proliferation, survival, and migration. fishersci.combldpharm.com Phytochemicals can influence these processes by targeting key nodes within these networks. sciopen.com

For instance, extracts of the Chaga mushroom (Inonotus obliquus), which are known to contain this compound, have demonstrated activities that involve critical cell signaling pathways. nrfhh.com Polysaccharides from these extracts have been shown to modulate the Nrf2-PI3K/AKT pathway, a central signaling cascade that regulates cellular stress responses, survival, and metabolism. nrfhh.com The PI3K/AKT pathway is a significant downstream effector of EGFR signaling. Furthermore, other related phenolic compounds have been shown to regulate transcription factors such as Nuclear Factor-kappa B (NF-κB), a central mediator of inflammatory responses. researchgate.net

In a notable study using the nematode Caenorhabditis elegans as a model for aging, this compound was identified in a drug screen as a compound capable of delaying neuronal degeneration. google.com This neuroprotective effect suggests an interaction with molecular pathways that govern stress resistance and cell survival, which are frequently dysregulated in neurodegenerative conditions. google.com

Anti-adipogenic and Lipolysis-Promoting Effects: Cellular Differentiation and Lipid Metabolism Studies in Preadipocytes

Although direct studies on the anti-adipogenic effects of this compound are limited, significant research on its close structural isomer, syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), provides strong indications of its potential in regulating adipocyte function. Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, and its inhibition is a key target for obesity research.

Studies using the 3T3-L1 preadipocyte cell line have shown that syringic acid effectively inhibits adipogenesis and promotes lipolysis (the breakdown of stored fats). researchgate.net Treatment with syringic acid was found to suppress the differentiation of preadipocytes into mature adipocytes in a concentration-dependent manner. This was primarily achieved by inhibiting mitotic clonal expansion, a critical early step in the differentiation process. researchgate.net Furthermore, in mature adipocytes, syringic acid treatment led to a reduction in triglyceride accumulation and an increase in the release of glycerol, a marker of lipolysis. researchgate.net Extracts from the Inonotus obliquus mushroom, containing this compound, have also been reported to have hypolipidemic effects in animal models. nrfhh.com

Table 1: Effects of Syringic Acid (a structural isomer of this compound) on Adipocyte Biology

| Biological Process | Cell Model | Observed Effect | Key Findings | Citation |

|---|---|---|---|---|

| Adipogenesis | 3T3-L1 Preadipocytes | Inhibition | Suppressed differentiation into mature adipocytes. | researchgate.net |

| Mitotic Clonal Expansion | 3T3-L1 Preadipocytes | Inhibition | Blocked an essential early stage of adipocyte differentiation. | researchgate.net |

| Lipogenesis | Mature 3T3-L1 Adipocytes | Reduction | Decreased accumulation of triglycerides. | researchgate.net |

| Lipolysis | Mature 3T3-L1 Adipocytes | Promotion | Increased release of glycerol. | researchgate.net |

| Reactive Oxygen Species | Mature 3T3-L1 Adipocytes | Reduction | Attenuated the accumulation of ROS. | researchgate.net |

Modulation of Enzyme Activity, Protein Dynamics, and Transcription Factors

This compound and its related compounds have been shown to modulate the activity of various enzymes, proteins, and transcription factors, which underlies many of their biological effects.

Enzyme Activity: The core structure of this compound serves as a scaffold for the synthesis of targeted enzyme inhibitors. For example, it has been used as a starting material in the chemical synthesis of inhibitors for prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative processes and the breakdown of proline-containing neuropeptides. isnff-jfb.com This demonstrates its utility as a precursor for developing potent, specific enzyme modulators.

Protein Dynamics and Transcription Factors: Extracts from natural sources containing this compound have been shown to influence proteins involved in the cell cycle and apoptosis. researchgate.net Aqueous extracts of Inonotus obliquus were found to up-regulate the expression of pro-apoptotic genes like Bax and Bad and down-regulate the expression of key cell cycle proteins such as CDK2, CDK4, and cyclin D1 in cancer cell lines. researchgate.net This leads to cell cycle arrest and the induction of apoptosis. researchgate.net Furthermore, phenolic compounds are well-recognized for their ability to modulate transcription factors. They can influence the activity of NF-κB, which regulates inflammation and cell survival, and peroxisome proliferator-activated receptor-gamma (PPARγ), the master regulator of adipogenesis. researchgate.net

Table 2: Modulation of Molecular Targets by this compound and Related Compounds

| Target Class | Specific Target | Modulatory Action | Compound/Extract | Citation |

|---|---|---|---|---|

| Enzyme | Prolyl Oligopeptidase (POP) | Used as a precursor for inhibitors | This compound | isnff-jfb.com |

| Apoptotic Protein | Bax, Bad, Caspase-3 | Upregulation of expression | Inonotus obliquus extract | researchgate.net |

| Cell Cycle Protein | CDK2, CDK4, Cyclin D1 | Downregulation of expression | Inonotus obliquus extract | researchgate.net |

| Transcription Factor | NF-κB | Regulation of activity | Phenolic compounds | researchgate.net |

| Transcription Factor | PPARγ | Inhibition of activity | Syringic Acid | researchgate.net |

Biotransformation and Metabolic Fates of 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Microbial Degradation and Conversion Pathways

Microorganisms play a pivotal role in the breakdown of complex aromatic compounds, including methoxylated benzoic acid derivatives. The degradation pathways typically involve initial transformation steps that prepare the molecule for ring fission.

The biotransformation of phenolic compounds is a well-documented process involving various microbes that can perform reactions such as hydroxylation, O-demethylation, and glycosylation. nih.gov

Bacterial Transformation: Bacteria, particularly from the genus Pseudomonas, are known for their ability to degrade aromatic compounds. Strains of Pseudomonas putida have been shown to metabolize structurally related compounds like 3,4,5-trimethoxycinnamic acid. nih.govasm.org The degradation pathway involves the shortening of the side chain to form 3,4,5-trimethoxybenzoic acid, which is then sequentially demethylated. nih.gov One of the intermediates in this pathway is 3,5-dimethoxy-4-hydroxybenzoic acid (syringic acid), an isomer of the title compound. nih.gov This suggests that bacteria possess the enzymatic machinery to perform O-demethylation on methoxylated benzoic acids. Further degradation proceeds via 3-O-methylgallic acid, which then undergoes ring cleavage. nih.gov

In other bacterial genera like Bacillus, the degradation of 3-hydroxybenzoate proceeds through hydroxylation to form 2,5-dihydroxybenzoate (B8804636) (gentisate), followed by ring fission. nih.gov While not a direct transformation of 3-hydroxy-4,5-dimethoxybenzoic acid, this pathway highlights a common bacterial strategy for degrading hydroxylated benzoic acids.

Anaerobic biotransformation is also a significant pathway. In anaerobic sludge, the demethylation of methoxy (B1213986) groups on aromatic rings is a key initial step, as demonstrated with chlorinated anisyl alcohol, which is demethylated to its corresponding hydroxybenzyl alcohol and subsequently oxidized to a hydroxybenzoic acid. asm.orgnih.gov

Fungal Transformation: White-rot fungi, such as Trametes versicolor, are efficient degraders of lignin (B12514952) and related phenolic compounds. nih.govnih.gov They secrete powerful oxidative enzymes like polyphenoloxidases. nih.govnih.gov Studies on the transformation of sinapic acid (3,5-dimethoxy,4-hydroxy cinnamic acid), a compound structurally similar to this compound, by Trametes versicolor show a complex series of reactions. nih.gov The initial enzymatic oxidation leads to the formation of a dilactone, which is further transformed into several intermediate products, with the final product being 2,6-dimethoxy-p-benzoquinone. nih.gov This demonstrates the capacity of fungi to extensively modify and degrade methoxylated phenolic structures.

The characterization of metabolites formed during microbial degradation is essential for elucidating the transformation pathways. Based on studies of related compounds, several potential metabolites can be identified.

For example, the bacterial degradation of 3,4,5-trimethoxy-substituted acids by Pseudomonas putida yields specific, identifiable intermediates. nih.gov The transformation of 3,4-dimethylbenzoic acid by a different strain of P. putida was found to produce metabolites such as 3,4-dimethylsalicylic acid, 3,4-dimethylphenol, and 3,4-dimethylcatechol. nih.gov Similarly, the anaerobic biotransformation of 3,5-dichloro-p-anisyl alcohol results in the formation of 3,5-dichloro-4-hydroxybenzyl alcohol, 3,5-dichloro-4-hydroxybenzoic acid, and 2,6-dichlorophenol (B41786). asm.orgnih.gov

Table 1: Identified Microbial Metabolites from the Transformation of Structurally Related Aromatic Acids

| Original Compound | Microorganism | Identified Metabolite(s) | Reference |

| 3,4,5-Trimethoxycinnamic acid | Pseudomonas putida | 3,4,5-Trimethoxybenzoic acid, 3,5-Dimethoxy-4-hydroxybenzoic acid (Syringic acid), 3-O-Methylgallic acid | nih.gov |

| 3,5-Dichloro-p-anisyl alcohol | Anaerobic sludge | 3,5-Dichloro-4-hydroxybenzyl alcohol, 3,5-Dichloro-4-hydroxybenzoic acid, 2,6-Dichlorophenol | asm.orgnih.gov |

| 3,4-Dimethylbenzoic acid | Pseudomonas putida DMB | 3,4-Dimethylsalicylic acid, 3,4-Dimethylphenol, 3,4-Dimethylcatechol | nih.gov |

| 3-Hydroxybenzoate | Bacillus species | 2,5-Dihydroxybenzoate (Gentisate), Maleylpyruvate, Pyruvate, Maleic acid | nih.gov |

| Sinapic acid | Trametes versicolor | Dehydrodisinapic acid dilactone, 2,6-dimethoxy-p-benzoquinone | nih.gov |

Enzymatic Transformations: O-demethylation, Hydroxylation, and Other Biocatalytic Reactions

Specific enzymes are responsible for the key steps in the biotransformation of this compound and related compounds. The primary reactions are O-demethylation and hydroxylation.

O-demethylation is the enzymatic removal of a methyl group from a methoxy ether, converting it into a hydroxyl group. chem-station.com This is a critical step in the degradation of many natural aromatic compounds. In bacteria, O-demethylation is often catalyzed by monooxygenase enzyme systems. nih.govuq.edu.au For instance, the cytochrome P450 enzyme CYP199A4 from Rhodopseudomonas palustris can demethylate 4-methoxybenzoic acid. uq.edu.au A specific mutant of this enzyme demonstrated enhanced activity for the selective oxidative demethylation of 3,4-dimethoxybenzaldehyde (B141060) to 3-methoxy-4-hydroxybenzaldehyde, highlighting the potential for regioselective enzymatic reactions. uq.edu.au In Pseudomonas putida, the O-demethylation of syringic acid to 3-O-methylgallic acid is a key step before the aromatic ring is cleaved. nih.gov

Hydroxylation involves the introduction of a hydroxyl (-OH) group onto the aromatic ring. This reaction typically increases the reactivity of the compound and prepares it for ring fission. In many bacterial pathways, aromatic compounds are hydroxylated to form catechols or other dihydroxybenzenes. For example, various strains of Bacillus hydroxylate 3-hydroxybenzoate to produce gentisate (2,5-dihydroxybenzoate) using the enzyme gentisate 1,2-dioxygenase, which then cleaves the aromatic ring. nih.gov

Other biocatalytic reactions include decarboxylation , the removal of the carboxyl group, which has been observed in the degradation of 3,5-dichloro-4-hydroxybenzoic acid to 2,6-dichlorophenol by anaerobic sludge. nih.gov

Metabolism in Model Biological Systems (e.g., in ovo studies) to Elucidate Metabolic Pathways

Detailed metabolic studies of this compound within model biological systems, such as in ovo (in the egg) studies, are not extensively documented in the available scientific literature. Such studies are valuable for understanding the metabolic fate, distribution, and potential bioactivity of a compound in a developing vertebrate system. The absence of this specific data highlights an area for future research to fully elucidate the metabolic pathways of this compound in complex biological organisms.

Role in Gut Microbiota-Mediated Biotransformation of Related Phenolic Compounds

The human gut microbiota possesses a vast and diverse enzymatic capacity, enabling the transformation of a wide array of dietary compounds, including plant-derived phenolic acids. While direct studies on the gut microbiota-mediated biotransformation of this compound are limited, the metabolism of structurally related compounds provides significant insight.

Gut bacteria are known to perform O-demethylation, dehydroxylation, and decarboxylation reactions on phenolic compounds. The bacterial degradation pathways observed in soil and sludge bacteria, such as Pseudomonas and anaerobic consortia, share similarities with the metabolic activities found in the gut. nih.govasm.org For example, the degradation of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida to various benzoic acid derivatives and methanol (B129727) is a model for how the gut microbiota could process similar dietary methoxylated phenolics. nih.govasm.org It is plausible that ingested this compound or its precursors could be subjected to similar demethylation and subsequent degradation by gut microbes, influencing its bioavailability and biological effects.

Advanced Analytical Methodologies for Research on 3 Hydroxy 4,5 Dimethoxybenzoic Acid

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS/MS, HPLC) for Complex Mixture Analysis and Metabolite Profiling

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is a cornerstone for analyzing 3-hydroxy-4,5-dimethoxybenzoic acid in complex biological and environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized for the identification of this compound in various natural extracts. researchgate.netfrontiersin.org In one study, GC-MS analysis of a methanolic extract from Viola odorata flowers identified this compound among 84 other compounds. researchgate.net The analysis was performed on a GC Shimadzu QP 2010 plus system using an Elite-5MS column. researchgate.net Similarly, GC-MS has been used to identify the compound in extracts of the fungus Inonotus obliquus (chaga) after hydrolysis and chromatographic separation. ptfarm.pl It has also been detected as a degradation product of lignin (B12514952) in switchgrass by Geobacillus thermodenitrificans Y7, with identification confirmed by comparison against the NIST library. frontiersin.org